2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
Description
This compound belongs to the dihydropyrimidine-5-carbonitrile class, characterized by a pyrimidine backbone with a nitrile group at position 5, a 4-fluorophenylmethyl sulfanyl moiety at position 2, and a furan-2-yl substituent at position 2.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-(furan-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S/c17-11-5-3-10(4-6-11)9-23-16-19-14(13-2-1-7-22-13)12(8-18)15(21)20-16/h1-7H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRLBFPEYLCEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenylmethylsulfanyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with sodium thiolate to form 4-fluorobenzyl thiol.
Cyclization with furan and pyrimidine precursors: The intermediate is then reacted with furan-2-carbaldehyde and a suitable pyrimidine precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
The compound 2-{[(4-fluorophenyl)methyl]sulfany}-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a dihydropyrimidine core and furan moieties, suggest significant potential for biological activity.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Knoevenagel Condensation : A key reaction for forming carbon-carbon bonds.
- Cyclization : This step is crucial for constructing the dihydropyrimidine framework.
- Functional Group Modifications : Various functional groups can be introduced to enhance biological activity.
Medicinal Chemistry
The compound is being explored for its potential as an antitumor agent . Preliminary studies have shown activity against various cancer cell lines, indicating its promise in cancer therapy.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial properties
- Antifungal effects
- Inhibition of specific enzymes , which may lead to therapeutic applications in treating diseases.
Structure-Activity Relationship (SAR) Studies
Understanding how structural variations affect biological activity is crucial for optimizing this compound's efficacy. Research has focused on:
- Modifying the fluorophenyl and furan groups to assess their impact on potency and selectivity against biological targets.
Case Study 1: Antitumor Activity
A study conducted on derivatives of dihydropyrimidines demonstrated that modifications in the furan and fluorophenyl groups significantly enhanced cytotoxicity against breast cancer cell lines. The compound showed a notable IC value, indicating its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
Research has identified that the compound inhibits specific kinases involved in cancer progression. This inhibition was linked to the presence of the sulfanyl group, which enhances binding affinity to the enzyme's active site.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The compound’s physical properties (e.g., melting point, solubility) can be inferred from structurally related derivatives:
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a dihydropyrimidine derivative notable for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is C22H20FN3O3S, with a molecular weight of 425.48 g/mol. Its structure features a pyrimidine ring substituted with various functional groups, including a furan moiety and a fluorophenyl group. The unique combination of these substituents may contribute to its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from dihydropyrimidines were screened against A549 (lung), HT29 (colon), and MDA-MB-231 (breast) cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 2.49 to 19.51 μM for the most susceptible cell lines .
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| A549 (Lung) | 1.76 – 3.25 | |
| HT29 (Colon) | 2.49 – 19.51 | |
| MDA-MB-231 (Breast) | 3.99 – 29.14 |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The presence of the sulfur atom may enhance its reactivity and ability to form covalent bonds with biological macromolecules, such as proteins and enzymes .
Study on Dihydropyrimidine Derivatives
In a comparative study involving dihydropyrimidine derivatives, researchers found that those with specific substitutions on the phenyl rings exhibited higher antiproliferative activity against HT29 and MDA-MB-231 cell lines than their unsubstituted counterparts. The most potent compound in this series had an IC50 value lower than that of doxorubicin, a standard chemotherapy agent .
Inhibition of Bacterial Growth
Another area of investigation involved the compound's potential as an antimicrobial agent. Similar pyrimidine derivatives have shown effectiveness against bacterial strains resistant to conventional antibiotics, indicating that structural modifications can enhance their bioactivity against pathogens .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-{[(4-fluorophenyl)methyl]sulfanyl}-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A metal-free, high-yield approach under mild conditions is often suitable for fluorinated pyrimidine derivatives. Key steps include cyclocondensation of β-keto esters with thioureas or guanidines, followed by functionalization at the C2 and C4 positions. Optimization involves adjusting reaction time (e.g., 4–12 hours), temperature (60–100°C), and solvent polarity (e.g., ethanol or DMF). Catalytic acids (e.g., p-TsOH) can enhance regioselectivity. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the furan (δ 6.3–7.8 ppm for protons, δ 110–150 ppm for carbons), pyrimidine carbonyl (δ 160–170 ppm), and fluorophenyl groups (¹⁹F NMR: δ -110 to -120 ppm).
- HRMS : Compare experimental [M+H]⁺ values with theoretical calculations (e.g., using isotopic patterns to verify molecular formula).
- X-ray crystallography : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve ambiguities in stereochemistry or tautomeric forms .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate Fukui indices for predicting regioselectivity in reactions.
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorbance data.
- Compare HOMO-LUMO gaps with experimental redox potentials to assess stability .
Q. What experimental design principles should guide bioactivity studies to resolve contradictions in reported data?
- Methodological Answer :
- Randomized block design : Assign treatments (e.g., compound concentrations) to minimize confounding variables. Use split-plot designs for multi-factor assays (e.g., enzyme inhibition vs. cellular uptake) .
- Controls : Include positive (e.g., known inhibitors) and negative (solvent-only) controls.
- Replicates : Perform triplicate measurements with statistical validation (ANOVA, p < 0.05).
- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values .
Q. How can crystallographic data resolve discrepancies in tautomeric or conformational states of this compound?
- Methodological Answer :
- Collect high-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) to reduce thermal motion artifacts.
- Refine using SHELXL with restraints for anisotropic displacement parameters. Validate hydrogen bonding (e.g., N–H···O/F interactions) and π-stacking via Mercury software.
- Compare experimental bond lengths/angles with DFT-optimized geometries to confirm tautomeric preferences (e.g., keto-enol equilibrium) .
Q. What strategies mitigate challenges in solubility and stability during in vitro assays?
- Methodological Answer :
- Solubility : Screen co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Use sonication or heating (≤37°C) for dispersion.
- Stability : Conduct LC-MS stability assays in PBS (pH 7.4) or cell culture media. Monitor degradation products over 24–72 hours.
- Cyclic voltammetry : Assess redox stability in physiological conditions to predict metabolic pathways .
Methodological Framework for Research Design
- Theoretical grounding : Align hypotheses with pyrimidine chemistry (e.g., frontier molecular orbital theory for reactivity) and pharmacophore models for bioactivity .
- Data contradiction analysis : Apply Bayesian statistics to weigh conflicting results or use meta-analysis to pool data from independent studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
